molecular formula C20H15N3O B14671607 4(3H)-Quinazolinone, 2-phenyl-3-(phenylamino)- CAS No. 37895-88-8

4(3H)-Quinazolinone, 2-phenyl-3-(phenylamino)-

Cat. No.: B14671607
CAS No.: 37895-88-8
M. Wt: 313.4 g/mol
InChI Key: JFGSHUOPEXYFBO-UHFFFAOYSA-N
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Description

2-Phenyl-3-(phenylamino)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-(phenylamino)quinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization and subsequent functionalization. One common method involves the reaction of 2-aminobenzamide with benzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the quinazolinone core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-(phenylamino)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Phenyl-3-(phenylamino)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4(3H)-quinazolinone
  • 3-Phenyl-4(3H)-quinazolinone
  • 2-(2’-Hydroxyphenyl)-4(3H)-quinazolinone

Uniqueness

2-Phenyl-3-(phenylamino)quinazolin-4(3H)-one stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its phenylamino group enhances its potential as a therapeutic agent by increasing its ability to interact with biological targets.

Properties

CAS No.

37895-88-8

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

3-anilino-2-phenylquinazolin-4-one

InChI

InChI=1S/C20H15N3O/c24-20-17-13-7-8-14-18(17)21-19(15-9-3-1-4-10-15)23(20)22-16-11-5-2-6-12-16/h1-14,22H

InChI Key

JFGSHUOPEXYFBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC4=CC=CC=C4

Origin of Product

United States

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